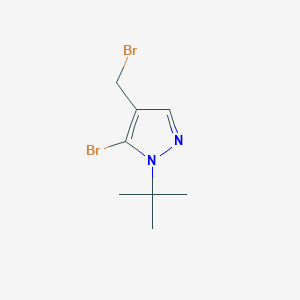
2-methoxy-4-nitrophenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-nitrophenyl acetate: is an organic compound with the molecular formula C9H9NO5 It is a derivative of 4-nitrophenol, where the hydroxyl group is substituted with a methoxy group and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-nitrophenyl acetate typically involves the nitration of 2-methoxyphenol followed by acetylation. The nitration process can be carried out using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol. The desired 4-nitrophenol derivative is then separated and subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-methoxy-4-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to 2-methoxy-4-aminophenol acetate using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-Methoxy-4-aminophenol acetate.
Reduction: 2-Methoxy-4-aminophenol acetate.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-methoxy-4-nitrophenyl acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions. It acts as a substrate for enzymes such as carbonic anhydrase and glycosidases, helping to elucidate their mechanisms of action .
Medicine: The compound’s derivatives have potential therapeutic applications. For instance, its reduction product, 2-methoxy-4-aminophenol acetate, is explored for its antimicrobial and anti-inflammatory properties .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of 2-methoxy-4-nitrophenyl acetate involves its interaction with specific molecular targets. For example, as a substrate for carbonic anhydrase, it undergoes hydrolysis to produce 2-methoxy-4-nitrophenol and acetic acid. This reaction helps in understanding the enzyme’s catalytic activity and its role in physiological processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-5-nitrophenol acetate
- 4-Nitrophenol acetate
- 2-Nitrophenol acetate
Comparison: 2-methoxy-4-nitrophenyl acetate is unique due to the position of the methoxy and nitro groups on the benzene ring. This structural arrangement influences its reactivity and the types of reactions it undergoes. Compared to 2-Methoxy-5-nitrophenol acetate, the 4-nitro derivative exhibits different electronic properties, affecting its interaction with nucleophiles and electrophiles .
Eigenschaften
CAS-Nummer |
108164-88-1 |
|---|---|
Molekularformel |
C9H9NO5 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
(2-methoxy-4-nitrophenyl) acetate |
InChI |
InChI=1S/C9H9NO5/c1-6(11)15-8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
DIKOVRNHZKVROR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8790297.png)


![6-(2-chloroethyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8790324.png)






![4-Chloro-2-methylthiazolo[4,5-c]pyridine](/img/structure/B8790370.png)



